
N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine is a chemical compound that features a piperazine ring attached to an ethyl chain, which is further connected to a prop-2-en-1-amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine typically involves the reaction of piperazine with an appropriate alkylating agent. One common method is the reaction of piperazine with 2-chloroethylamine hydrochloride under basic conditions to form N-(2-(Piperazin-1-yl)ethyl)amine. This intermediate can then be reacted with propargyl bromide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
- N-(2-(Piperazin-1-yl)ethyl)carbamate
- 2-(1-Piperazinyl)ethylamine
- N-(2-(Piperazin-1-yl)ethyl)benzamide
Uniqueness
N-(2-(Piperazin-1-yl)ethyl)prop-2-en-1-amine is unique due to the presence of both the piperazine ring and the prop-2-en-1-amine group, which can confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
136369-38-5 |
|---|---|
分子式 |
C9H19N3 |
分子量 |
169.27 g/mol |
IUPAC名 |
N-(2-piperazin-1-ylethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H19N3/c1-2-3-10-4-7-12-8-5-11-6-9-12/h2,10-11H,1,3-9H2 |
InChIキー |
RRSJFIROQDCZNM-UHFFFAOYSA-N |
正規SMILES |
C=CCNCCN1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B13093328.png)
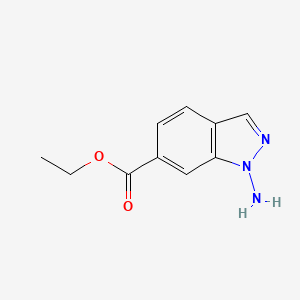
![N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B13093333.png)
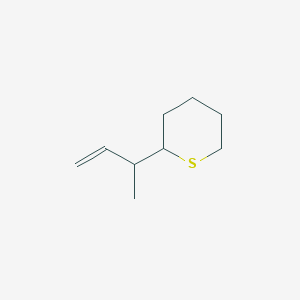
![2-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093352.png)

![tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate](/img/structure/B13093361.png)

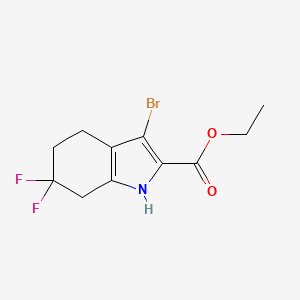
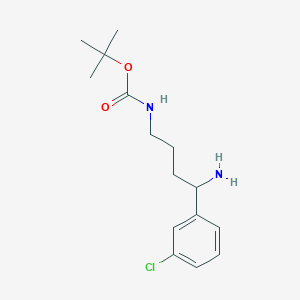
![(3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole](/img/structure/B13093378.png)
![4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)
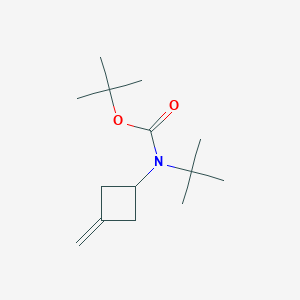
![3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13093385.png)
